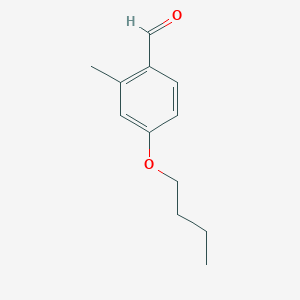
3-Methyl-1-(methylamino)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(methylamino)butan-2-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a methylamino group.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-(methylamino)butan-2-one can be synthesized through various methods. One common method involves the reaction of 2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2-butanol. This process uses copper, zinc, or bronze catalysts at temperatures ranging from 400 to 550°C. The conversion rate of 2-butanol to this compound can reach up to 95% .
化学反応の分析
Types of Reactions
3-Methyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-Methyl-2-butanone can be converted to 3-Methyl-2-butanoic acid.
Reduction: The reduction yields 3-Methyl-2-butanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction leads to the formation of new chemical bonds and the generation of reaction products. The pathways involved in these reactions are often studied using kinetic and mechanistic analyses .
類似化合物との比較
Similar Compounds
2-Butanone:
3-Methyl-2-butanone: Similar in structure but does not have the methylamino group.
Methyl isopropyl ketone: Another name for 3-Methyl-2-butanone, highlighting its structural similarity.
Uniqueness
3-Methyl-1-(methylamino)butan-2-one is unique due to the presence of both a carbonyl group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
3-methyl-1-(methylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)4-7-3/h5,7H,4H2,1-3H3 |
InChIキー |
OMWKPVQXGRTCLA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)

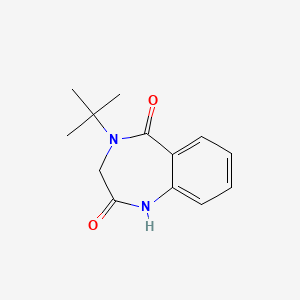
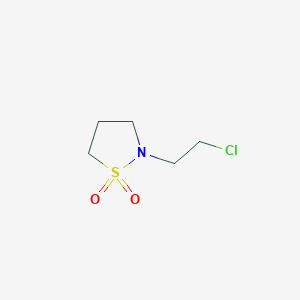
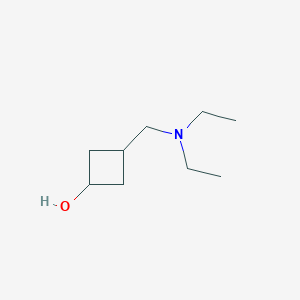
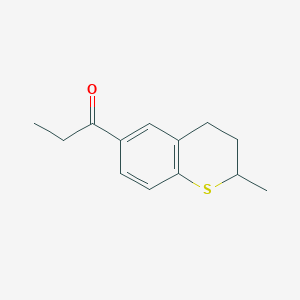
![tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)


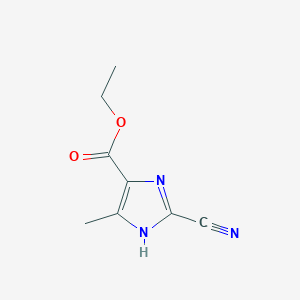
![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8549729.png)


